3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride
Description
3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride (CAS 193151-90-5) is an aromatic compound featuring a biphenyl core substituted with a carboxylic acid methyl ester at the 4-position and an amino group at the 3'-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₅H₁₆ClNO₂, with a molecular weight of 277.75 g/mol .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-(3-aminophenyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12;/h2-9H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVZTLBWWSXCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride typically involves multiple steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated biphenyl compounds.
Scientific Research Applications
3’-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of methyl ester hydrochlorides with aromatic or heteroaromatic backbones. Below is a comparative analysis with three analogues:
Key Observations :
- Backbone Diversity : The target compound’s biphenyl system contrasts with the indoline (partially saturated indole) in the second analogue and the polycyclic yohimban alkaloid in the third. These differences influence electronic properties, solubility, and receptor-binding capabilities.
- Functional Groups : All three compounds share methyl ester and hydrochloride salt moieties, which improve stability and solubility in polar solvents.
Methyl Ester Hydrochlorides :
- General Stability : Methyl esters are hydrolytically stable under neutral conditions but susceptible to acidic/basic hydrolysis. The hydrochloride salt enhances crystallinity and shelf life .

- Synthesis: These compounds are typically synthesized via esterification of carboxylic acids with methanol (e.g., using thionyl chloride or HCl/methanol), followed by salt formation .
Target Compound-Specific Data :
- Limited experimental data (e.g., melting point, solubility) are available in the evidence. However, analogues like hexadecanoic acid methyl ester () and communic acid methyl esters () highlight the role of ester groups in modulating lipid solubility and chromatographic behavior.
Biological Activity
3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride is a biphenyl derivative characterized by an amino group at the 3' position and a carboxylic acid methyl ester at the 4 position. This compound is notable for its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research. Understanding its biological activity involves examining its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Chemical Formula : C13H12ClNO2
- Molecular Weight : 249.69 g/mol
- CAS Number : 811842-45-2
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the aromatic structure allows for π-π stacking interactions, which can modulate enzyme activity and influence cellular signaling pathways.
1. Enzyme Interactions
Research indicates that this compound can act as an enzyme inhibitor, affecting various metabolic pathways. In particular, it has been studied for its role in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of procarcinogens .
2. Anticancer Properties
Preliminary studies have shown that derivatives of biphenyl compounds exhibit cytotoxic effects against several cancer cell lines. For instance, the IC50 values for related compounds indicate significant cytotoxicity against HePG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting potential applications in cancer therapy .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HePG-2 | 21.19 |
| MCF-7 | 30.91 |
| PC3 | 49.32 |
3. Toxicological Studies
The compound's toxicological profile has been evaluated in various animal models, revealing that it may induce methemoglobinemia through metabolic activation pathways similar to other arylamines . The formation of arylnitroso intermediates from metabolic processes can lead to adverse effects, highlighting the need for careful assessment when considering therapeutic applications.
Case Study 1: Antitumor Activity
A study investigating the effects of biphenyl derivatives on tumor cell proliferation found that modifications in the structure significantly impacted their anticancer activity. The presence of both amino and carboxylic acid groups was crucial for enhancing cytotoxicity against tumor cells, with specific derivatives exhibiting promising results in vitro .
Case Study 2: Enzyme Inhibition
In a pharmacological study, this compound was tested for its ability to inhibit specific cytochrome P450 enzymes involved in drug metabolism. Results indicated that the compound could effectively reduce enzyme activity, suggesting potential applications in drug design to mitigate adverse drug reactions caused by metabolic activation of procarcinogens .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminobiphenyl | Lacks carboxylic acid methyl ester group | Known carcinogen; induces toxicity |
| 3'-Aminobiphenyl-4-carboxylic acid | Lacks methyl ester group | Moderate biological activity |
| 3'-Aminobiphenyl-4-carboxylic acid ethyl ester | Similar structure but with ethyl ester group | Enhanced solubility; varied biological effects |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3'-Aminobiphenyl-4-carboxylic Acid Methyl Ester Hydrochloride?
- Methodology : Synthesis typically involves esterification of the carboxylic acid group using methanol under acidic conditions, followed by hydrochloride salt formation. For structurally similar compounds (e.g., methyl 4-aminothiophene-3-carboxylate hydrochloride), reactions are conducted at controlled temperatures (e.g., 60–80°C) with catalytic HCl . Purification may involve recrystallization from ethanol/water mixtures to achieve >97% purity, as noted for analogous hydrochlorides .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR : Use H-NMR to confirm ester and aromatic proton signals. For example, trans-4-hydroxy-L-proline methyl ester hydrochloride salt shows distinct methyl ester peaks at δ 3.6–3.8 ppm and aromatic protons in δ 6.8–7.5 ppm .
- GC-MS : Optimize parameters (e.g., column: DB-5MS, temperature ramp: 50°C to 300°C at 10°C/min) to detect methyl ester derivatives, as demonstrated for fatty acid methyl esters .
- Melting Point : Compare observed mp (e.g., 183.5–184.6°C for methyl 4-aminothiophene-3-carboxylate hydrochloride) with literature values .
Q. What safety precautions are necessary when handling this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store at -20°C in airtight containers to prevent degradation, as recommended for hygroscopic hydrochlorides .
- Note: Limited ecotoxicological data exist; assume toxicity and avoid environmental release .
Advanced Research Questions
Q. How can conflicting thermal degradation data in existing literature be resolved?
- Approach :
- Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
- Cross-validate with thermogravimetric analysis (TGA) under inert atmospheres (N or Ar) to isolate degradation pathways. For example, discrepancies in melting points (e.g., 183.5°C vs. 189°C) may arise from polymorphic forms or impurities .
Q. How can GC-MS be optimized for analyzing methyl ester derivatives of this compound?
- Protocol :
- Derivatize free carboxylic acids (if present) using boron trifluoride-methanol.
- Use a splitless injection mode (1 µL) with a 30 m × 0.25 mm DB-5MS column.
- Set ion source temperature to 230°C and electron energy to 70 eV for fragmentation patterns matching Wiley/NIST libraries (e.g., m/z 74 for methyl esters) .
Q. How to design in vivo studies to assess its pharmacological activity (e.g., serotonin modulation)?
- Experimental Design :
- Dosing : Administer 250–500 mg/kg orally or intraperitoneally in rodents, based on protocols for structurally related serotonin inhibitors .
- Biomarkers : Measure serotonin levels in brain regions (e.g., hippocampus, cortex) via HPLC-ECD.
- Controls : Include vehicle (saline) and positive controls (e.g., PCPA methyl ester hydrochloride) to validate assay sensitivity .
Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

